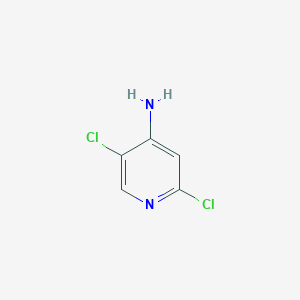

2,5-Dichloropyridin-4-amine

Descripción general

Descripción

2,5-Dichloropyridin-4-amine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring substituted with chlorine atoms and an amine group. The presence of chlorine and amine substituents on the pyridine ring can significantly influence the compound's reactivity and physical properties, making it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

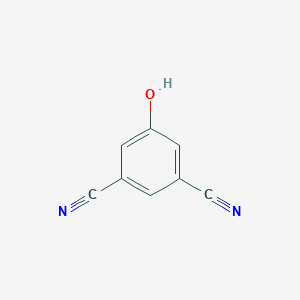

The synthesis of pyridine derivatives often involves regioselective reactions, as demonstrated in the study of the reaction between 5-bromo-2,4-dichloro-6-methylpyrimidine and ammonia, which resulted in the formation of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine . Another approach to synthesizing pyridine derivatives is through multicomponent reactions, as shown in the solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives . Additionally, parallel synthesis methods have been employed to create 4-amino-2,6-dialkylamino-pyridines from commercially available precursors .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined using X-ray crystallography . Similarly, the structure of dichloro-bis-(pyridine-2-yl-undecyl-amine)zinc(II) was characterized using IR, NMR spectroscopy, and single-crystal X-ray crystallography .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For example, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine involved chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis . Lewis acid-promoted cascade reactions have also been used to construct pyridine skeletons, such as 1,2-dihydropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For example, the hydrogen-bonded networks in 5-chloropyridin-2-amine-fumaric acid and 2-aminopyridinium DL-malate contribute to the formation of two-dimensional layers and three-dimensional networks, respectively . The corrosion inhibition efficiency of synthesized pyridine derivatives indicates their potential application as corrosion inhibitors . Additionally, the antimalarial activity of dichloro-bis-(pyridine-2-yl-undecyl-amine)zinc(II) highlights the biological relevance of these compounds .

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Aminations

Palladium-catalyzed aminations have been identified as a valuable strategy for the selective introduction of aromatic and heteroaromatic amines, including aminopyridines and aminodiazines, on dichloropyridines. The use of mild amination conditions results in maximum selectivity and excellent functional group tolerance for base-sensitive groups (Maria et al., 2001). Similarly, selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, specifically 5-bromo-2-chloropyridine, predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity (Jianguo Ji et al., 2003).

Buchwald—Hartwig Amination

The highly regioselective Buchwald–Hartwig amination at C-2 of the easily accessible 2,4-dichloropyridine with various anilines and heterocyclic amines provides a straightforward approach to 4-chloro-N-phenylpyridin-2-amines. These intermediates further undergo Buchwald–Hartwig amination at a higher temperature to facilitate rapid exploration of the chemical space at C-4 and to provide a library of 2,4-bisaminopyridines (Williams, E., 2013).

Synthesis and Properties of Energetic Materials

A novel thermally stable energetic material, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine(ABDP), was synthesized using 4-amino-2, 6-dichloropyridine as a raw material. This compound exhibits significant thermal stability and potential for high-performance applications, with detailed studies on its thermal properties and predicted detonation parameters (Jiufu Zhou et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

2,5-dichloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJPCBYDFZOSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624367 | |

| Record name | 2,5-Dichloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloropyridin-4-amine | |

CAS RN |

405230-82-2 | |

| Record name | 2,5-Dichloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

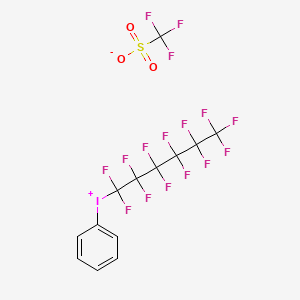

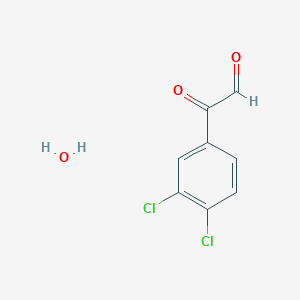

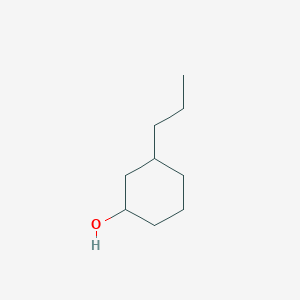

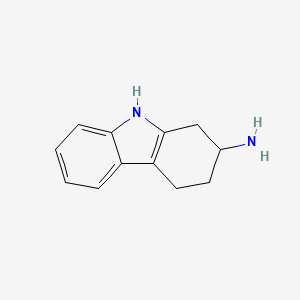

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

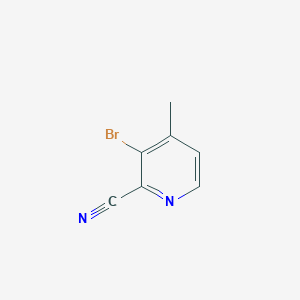

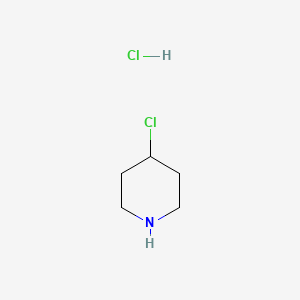

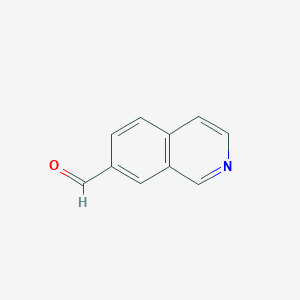

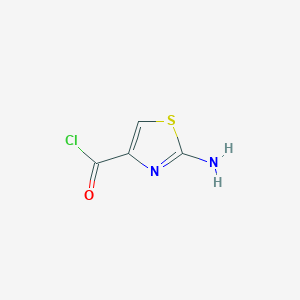

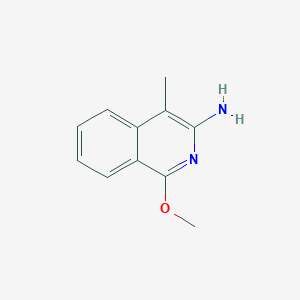

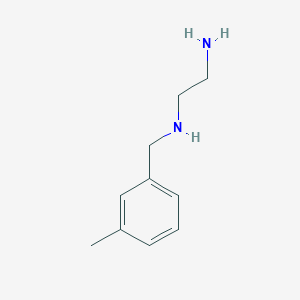

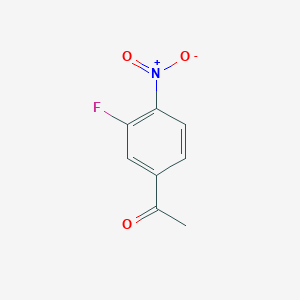

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)